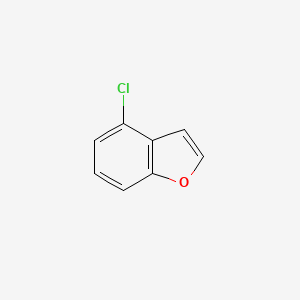

4-Cloro-benzofurano

Descripción general

Descripción

Benzofuran and its derivatives, including 4-Chlorobenzofuran, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be obtained through synthetic reactions . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular structure of 4-Chlorobenzofuran-3(2H)-one is a white to pale yellow crystalline powder with a molecular weight of 246.66 g/mol.Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .Physical and Chemical Properties Analysis

4-Chlorobenzofuran-3(2H)-one is a white to pale yellow crystalline powder with a molecular weight of 246.66 g/mol. It has a melting point of 112-115°C and a boiling point of 375.7°C at 760 mmHg.Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados del 4-Cloro-benzofurano se han estudiado por sus posibles propiedades anticancerígenas. La relación estructura-actividad (SAR) de estos compuestos revela que pueden ser efectivos para inhibir la proliferación de células cancerosas. Por ejemplo, una serie de derivados anticancerígenos apoptóticos desarrollados utilizando 5-clorobenzofuran-2-carboxamidas mostraron actividad antiproliferativa contra la línea celular epitelial de la glándula mamaria humana (MCF-10A) a través de ensayos de viabilidad celular .

Modulación Alostérica de Receptores

Estos derivados también se han utilizado como moduladores alostéricos para el receptor cannabinoide tipo 1 (CB1). La modulación de este receptor es significativa porque desempeña un papel en varios procesos fisiológicos, incluida la sensación de dolor, el estado de ánimo y el apetito .

Síntesis de Productos Naturales

Los compuestos benzofuránicos, incluido el this compound, se encuentran naturalmente en las plantas y se han sintetizado por sus diversas actividades biológicas. Sirven como estructuras centrales para la síntesis de productos naturales, lo que lleva al desarrollo de fármacos y candidatos a fármacos clínicos con anillos benzofuránicos .

Actividad Antiviral del Virus de la Hepatitis C

Los descubrimientos recientes han demostrado que los compuestos benzofuránicos macrocíclicos exhiben actividad antiviral contra el virus de la hepatitis C. Estos hallazgos sugieren que los derivados del benzofurano podrían ser fármacos terapéuticos efectivos para tratar la enfermedad de la hepatitis C .

Propiedades Antioxidantes

Los derivados del benzofurano son conocidos por sus propiedades antioxidantes. Estos compuestos pueden neutralizar los radicales libres, que son dañinos para los sistemas biológicos y están asociados con diversas enfermedades, incluido el cáncer y los trastornos neurodegenerativos .

Actividades Antibacterianas y Antivirales

El amplio espectro de actividades biológicas de los derivados del benzofurano se extiende a los efectos antibacterianos y antivirales. Estos compuestos han demostrado poseer fuertes actividades contra una variedad de patógenos bacterianos y virales, lo que los convierte en candidatos potenciales para el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

4-Chlorobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran and its derivatives have been found to interact with various biological targets, contributing to their wide range of biological and pharmacological applications .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 4-Chlorobenzofuran may have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly impact the action of a compound, including its interaction with targets, its stability, and its overall efficacy .

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . There is a need to collect the latest information in this promising area .

Propiedades

IUPAC Name |

4-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIRGDBCGVDPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436848 | |

| Record name | 4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257864-14-5 | |

| Record name | 4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

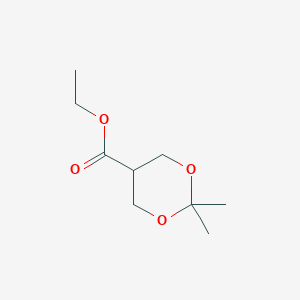

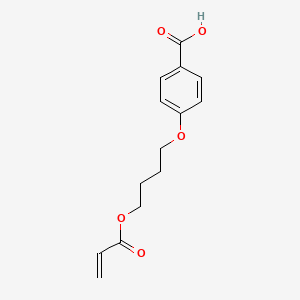

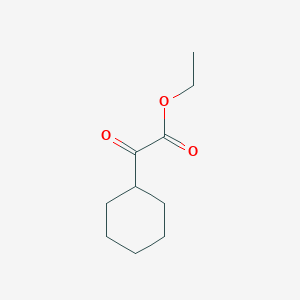

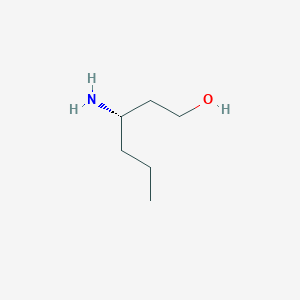

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

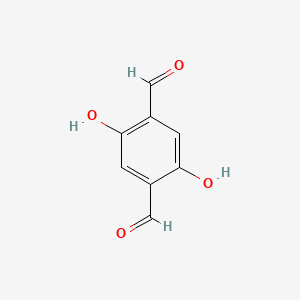

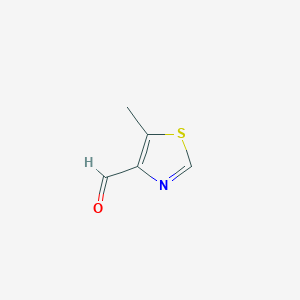

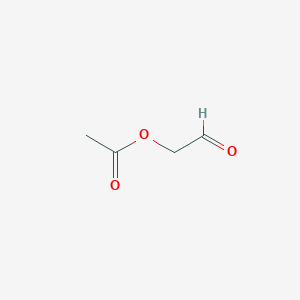

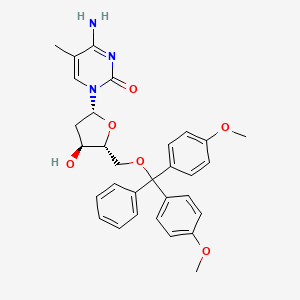

Feasible Synthetic Routes

Q1: What is significant about the reported synthesis of 4-Chlorobenzofuran?

A1: The research describes the first successful synthesis of 4-Chlorobenzofuran. [, ] This was achieved using a Palladium/P(t‐Bu)3 catalyst, which enabled the formation of aryl t-butyl ethers, a crucial step in synthesizing the target compound. This breakthrough opens up possibilities for further investigation into the properties and potential applications of 4-Chlorobenzofuran.

Q2: Could you elaborate on the role of the Palladium/P(t‐Bu)3 catalyst in this synthesis?

A2: The Palladium/P(t‐Bu)3 catalyst plays a vital role in forming aryl t-butyl ethers, which are key intermediates in the synthesis of 4-Chlorobenzofuran. [, ] While the exact mechanism requires further investigation, the catalyst likely facilitates the coupling reaction between a suitable aromatic precursor and a t-butyl alcohol derivative. This new synthetic route could be potentially applied to synthesize a variety of other substituted benzofurans, expanding the scope of accessible compounds for research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)